molecular formula C8H7N3OS B7836419 2-amino-6-thiophen-2-yl-1H-pyrimidin-4-one

2-amino-6-thiophen-2-yl-1H-pyrimidin-4-one

Cat. No.: B7836419
M. Wt: 193.23 g/mol
InChI Key: RQSHNRPLBWOGCM-UHFFFAOYSA-N
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Description

The compound identified as “2-amino-6-thiophen-2-yl-1H-pyrimidin-4-one” is a chemical entity with specific properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-amino-6-thiophen-2-yl-1H-pyrimidin-4-one involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the successful formation of the compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes to produce the compound in larger quantities. This process requires optimization of the reaction conditions and the use of industrial-grade equipment to ensure efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-thiophen-2-yl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: Substitution reactions involve replacing one functional group with another, leading to different derivatives of the compound.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

Scientific Research Applications

2-amino-6-thiophen-2-yl-1H-pyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used in chemical research to study its reactivity and properties.

    Biology: In biological research, this compound is used to investigate its effects on biological systems and its potential as a therapeutic agent.

    Industry: this compound is used in various industrial applications, including the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 2-amino-6-thiophen-2-yl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-amino-6-thiophen-2-yl-1H-pyrimidin-4-one include other chemical entities with comparable structures and properties. These compounds may share similar reactivity and applications but differ in specific details of their chemical structure.

Uniqueness

This compound is unique in its specific chemical structure and the particular effects it exerts. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-amino-6-thiophen-2-yl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c9-8-10-5(4-7(12)11-8)6-2-1-3-13-6/h1-4H,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSHNRPLBWOGCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C2=CC(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.